2-Amino-3-cyclooctyl-propanoic acid;hydrochloride 2-Amino-3-cyclooctyl-propanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 190905-78-3
VCID: VC11672300
InChI: InChI=1S/C11H21NO2.ClH/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9;/h9-10H,1-8,12H2,(H,13,14);1H
SMILES: C1CCCC(CCC1)CC(C(=O)O)N.Cl
Molecular Formula: C11H22ClNO2
Molecular Weight: 235.75 g/mol

2-Amino-3-cyclooctyl-propanoic acid;hydrochloride

CAS No.: 190905-78-3

Cat. No.: VC11672300

Molecular Formula: C11H22ClNO2

Molecular Weight: 235.75 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-cyclooctyl-propanoic acid;hydrochloride - 190905-78-3

Specification

CAS No. 190905-78-3
Molecular Formula C11H22ClNO2
Molecular Weight 235.75 g/mol
IUPAC Name 2-amino-3-cyclooctylpropanoic acid;hydrochloride
Standard InChI InChI=1S/C11H21NO2.ClH/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9;/h9-10H,1-8,12H2,(H,13,14);1H
Standard InChI Key MKRNVSMIDNZRFX-UHFFFAOYSA-N
SMILES C1CCCC(CCC1)CC(C(=O)O)N.Cl
Canonical SMILES C1CCCC(CCC1)CC(C(=O)O)N.Cl

Introduction

Structural and Chemical Properties

The molecular formula of 2-amino-3-cyclooctyl-propanoic acid hydrochloride is C11_{11}H21_{21}NO2_2·HCl, yielding a molecular weight of 235.76 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, Cl=35.45). The cyclooctyl group introduces significant steric bulk, influencing the compound’s conformational flexibility and intermolecular interactions. Key physicochemical properties inferred from structurally related compounds include:

PropertyValue/DescriptionBasis for Inference
Density~1.1 ± 0.1 g/cm³Cycloalkyl analogs
Boiling Point>260 °C (decomposes)Higher than cyclobutyl analogs
SolubilitySoluble in polar solvents (e.g., water, methanol)Hydrochloride salt enhances polarity
LogP (Partition Coefficient)~1.2–1.8Hydrophobicity from cyclooctyl

The hydrochloride salt form improves aqueous solubility compared to the free base, a critical factor for biological applications. The cyclooctyl group’s chair-like conformation may stabilize peptide secondary structures by restricting backbone flexibility .

Synthesis Methodologies

While no direct synthesis route for 2-amino-3-cyclooctyl-propanoic acid hydrochloride is documented in the provided sources, analogous protocols for cyclic β-amino acids suggest two plausible approaches:

Enamine-Based Cyclization

Drawing from the synthesis of 3-(2-oxocyclopentyl)-propionic acid , cyclooctanone could react with acrylate derivatives via a Mannich-like mechanism. For example:

  • Condensation: Cyclooctanone reacts with morpholine and p-toluenesulfonic acid to form an enamine intermediate.

  • Acrylate Addition: The enamine undergoes Michael addition with methyl acrylate, followed by hydrolysis to yield 3-cyclooctyl-propanoic acid.

  • Amination: Introducing an amino group via Strecker synthesis or reductive amination.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Chiral Resolution

If enantiomeric purity is required, chiral auxiliaries or enzymatic resolution (e.g., using acylases) could separate D/L forms, as seen in S-(cyclopropylmethyl)-L-cysteine production .

Research and Industrial Applications

Peptide Engineering

The cyclooctyl group’s rigidity makes this compound a candidate for stabilizing α-helices or β-sheets in therapeutic peptides. For instance, substituting natural amino acids with cyclooctyl analogs could enhance proteolytic resistance, as demonstrated in cyclobutyl-containing peptides .

Drug Discovery

Inhibitors targeting enzymes with hydrophobic binding pockets (e.g., proteases, kinases) may benefit from the cyclooctyl moiety’s steric bulk. A related compound, Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, shows promise in metabolic disorder drug candidates , suggesting similar potential here.

Biochemical Probes

The hydrochloride salt’s solubility facilitates its use in crystallography or NMR studies to probe protein-ligand interactions. Cyclic amino acids are often employed to map enzyme active sites .

Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yield, inspired by cyclopentyl propionate synthesis .

  • Biophysical Studies: Investigating the cyclooctyl group’s impact on peptide thermodynamics using circular dichroism or molecular dynamics.

  • Therapeutic Screening: High-throughput assays to identify antimicrobial or anticancer activity, leveraging the compound’s structural novelty.

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